1-Dehydroxybaccatin IV
Overview
Description
1-Dehydroxybaccatin IV is a taxane diterpene, a class of compounds known for their complex structures and significant biological activities. This compound is derived from the yew tree (Taxus species) and is a crucial intermediate in the biosynthesis of paclitaxel, a well-known anticancer drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dehydroxybaccatin IV can be synthesized through various methods. One common approach involves the use of taxadiene hexa-acetate as a starting material, which undergoes a series of enzymatic reactions to form this compound . The reaction conditions typically involve the use of specific enzymes such as taxane oxetanase 1 (TOT1) and taxadiene 5α-hydroxylase (T5αH), which facilitate the formation of the oxetane ring structure .
Industrial Production Methods: Industrial production of this compound often relies on plant cell cultures or biomass from Taxus species. The compound is extracted and purified using various chromatographic techniques. Advances in metabolic engineering and synthetic biology have also enabled the heterologous production of this compound in microbial systems .
Chemical Reactions Analysis
1-Dehydroxybaccatin IV undergoes several types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, where hydrogen atoms are added to the molecule, typically using reducing agents like sodium borohydride.
Substitution: Various functional groups in this compound can be substituted with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation Products: Formation of hydroxylated derivatives.
Reduction Products: Formation of reduced taxane derivatives.
Substitution Products: Formation of halogenated or alkylated taxane derivatives.
Scientific Research Applications
1-Dehydroxybaccatin IV has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-dehydroxybaccatin IV involves its conversion into paclitaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to the inhibition of cell division and induces apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .
Comparison with Similar Compounds
1-Dehydroxybaccatin IV is unique due to its specific structure and role in the biosynthesis of paclitaxel. Similar compounds include:
Baccatin III: Another intermediate in the biosynthesis of paclitaxel.
10-Deacetylbaccatin III: A precursor in the semisynthesis of paclitaxel.
Baccatin VI, VIII, IX, X: Other taxane derivatives with similar structures but different functional groups.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making each unique in its applications and properties .
Properties
IUPAC Name |
[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKUVKACGPNGN-CZYGJQDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-dehydroxybaccatin IV's presence in Taxus mairei?
A1: The discovery of this compound in Taxus mairei alongside other taxane diterpenes like baccatin VI and taxinne J [] is significant. These compounds, particularly the baccatin family, are recognized for their potential as precursors in the synthesis of anti-cancer drugs like paclitaxel (Taxol®). The presence of multiple related compounds in a single species suggests a rich biosynthetic pathway and highlights the potential of Taxus mairei as a source for further exploration of novel taxanes with medicinal value.
Q2: What structural features characterize this compound?
A2: this compound is characterized by its unique structure, which includes an oxetane ring. [, ] This feature distinguishes it from other taxanes and contributes to its potential as a valuable starting material for the synthesis of more complex taxane derivatives.
Q3: How does the chemical composition of Taxus yunnanensis compare to Taxus mairei in terms of this compound and related compounds?
A3: Research indicates that while both Taxus yunnanensis and Taxus mairei contain this compound, the overall chemical profiles of their heartwood differ. [] This difference emphasizes the diversity of taxane production within the Taxus genus. Further research is needed to fully understand the factors influencing the variation in taxane production between these species.
Q4: What are the potential implications of finding this compound alongside other specific taxanes?
A4: The co-occurrence of this compound with compounds like baccatin IV and baccatin VI in Taxus yunnanensis [] offers insights into the plant's biosynthetic pathways. This information can be crucial for developing strategies to enhance the production of these valuable compounds, either through traditional plant breeding methods or by employing biotechnological approaches like plant cell culture.
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